![molecular formula C21H25ClN2O4S B4238686 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4238686.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, closely related to the compound of interest, involves the coupling of chloro- and methoxy-substituted benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions with electrophiles. This method highlights the flexibility in synthesizing sulfonamide compounds with potential biological activities (Khalid et al., 2013).
Molecular Structure Analysis
Molecular structure and conformation studies, such as those conducted on solvated sulfonamides, provide insights into the crystal structure and molecular conformation, utilizing X-ray analysis and quantum mechanical methods. These studies reveal the importance of the sulfonyl group and substituents in determining the molecular conformation (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide derivatives, including reactions with electrophiles and nucleophiles, showcases the compound's role in forming various chemical structures with potential therapeutic applications. Studies on the synthesis and reactivity of sulfonamides indicate their utility in developing novel compounds with significant biological activities (Catsoulacos & Camoutsis, 1980).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, crystallinity, and melting points, are crucial for understanding their behavior in biological systems and their potential as pharmaceutical agents. Studies focusing on the crystal structure and solvation effects offer valuable data on the physical characteristics of these compounds (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's interactions and stability under different conditions. Research on the methoxylation of piperidine derivatives and their susceptibility to electrophilic and nucleophilic attacks provides insights into their chemical behavior and potential modifications for therapeutic purposes (Golub & Becker, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-19-8-7-18(22)15-20(19)29(26,27)24-13-10-17(11-14-24)21(25)23-12-9-16-5-3-2-4-6-16/h2-8,15,17H,9-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWULDGBAPHDBFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.